N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzofuran-2-carboxamide
Description
N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 4-(dimethylamino)phenyl group and a hydroxyethyl side chain. The dimethylamino group enhances solubility through its basic nature, while the hydroxyethyl moiety may facilitate hydrogen bonding in biological interactions.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-21(2)15-9-7-13(8-10-15)16(22)12-20-19(23)18-11-14-5-3-4-6-17(14)24-18/h3-11,16,22H,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQHTUHHUKNDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using a dimethylamine reagent.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be added through an alkylation reaction using an appropriate alkyl halide.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Amide Bond Formation
The carboxamide group is introduced via coupling reactions between benzofuran-2-carboxylic acid and amines:
-
Activation with HCTU :
Benzofuran-2-carboxylic acid reacts with amines (e.g., isopropylamine) using HCTU as a coupling reagent ( ). -
Microwave-assisted Buchwald-Hartwig amination :
Aryl halides on benzofuran cores undergo Pd-catalyzed coupling with amines (e.g., piperidine derivatives) under microwave conditions ( ).
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| HCTU-mediated coupling | HCTU, DIPEA, DMF, RT | 60-75% | |
| Buchwald-Hartwig | Pd(dppf)Cl₂, K₂CO₃, microwave | 50-80% |
Final Assembly
The coupling of benzofuran-2-carboxylic acid with the amine component proceeds via:
-
HCTU-mediated amidation :
Activated benzofuran-2-carboxylic acid reacts with the hydroxyethylamine derivative under mild conditions ( , ).
| Product | Conditions | Yield | Source |
|---|---|---|---|
| N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)benzofuran-2-carboxamide | HCTU, DIPEA, DMF, 24h | 55-70% | , |
Functionalization and Derivatives
Key modifications reported for similar benzofuran carboxamides include:
-
Suzuki coupling : Aryl boronic acids react with brominated benzofuran cores to introduce substituents ( ).
-
Microwave-assisted alkylation : Ethyl acrylate derivatives undergo Michael addition with thiols or amines ( ).
| Modification | Reagents | Application | Source |
|---|---|---|---|
| Suzuki coupling | Pd(dppf)Cl₂, K₂CO₃, microwave | Biaryl thiazinanone synthesis | |
| Alkylation | Ethyl acrylate, K₂CO₃, RT | Thiazinan-4-one formation |
Stability and Reactivity
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular membranes and proteins, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Functional and Pharmacological Insights
- Dimethylamino Substituents: Present in the target compound and ’s derivative, dimethylamino groups improve aqueous solubility and may influence CNS penetration due to their basicity. However, ’s dimethylaminobutyl chain introduces greater flexibility compared to the target’s hydroxyethyl group .
- Halogenated Analogues : Bromine () and fluorine () substituents are common in drug design. Bromine serves as a synthetic handle for further modifications (e.g., cross-coupling), while fluorine enhances metabolic stability and binding affinity through hydrophobic interactions .
- Hydroxyethyl vs. Methoxy Groups : The hydroxyethyl group in the target compound and ’s derivative contrasts with methoxy groups in and . Hydroxyethyl may improve target engagement via H-bonding, whereas methoxy groups prioritize lipophilicity .
- Synthetic Yields : Lower yields (e.g., 25% in ) correlate with complex purification steps, while higher yields (e.g., 48% in ) suggest optimized coupling strategies using reagents like HOBT/DIC .
Molecular Weight and Physicochemical Properties
- The target compound’s molecular weight is likely intermediate (~400–500 g/mol) based on analogues.
- Dimethylamino and hydroxyethyl groups in the target compound likely reduce logP compared to halogenated or methoxy-substituted analogues, balancing solubility and membrane permeability .
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzofuran-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(dimethylamino)ethyl]-2-hydroxy-4-[5-(1-oxo-3H-2-benzofuran-5-yl)thiophen-2-yl]benzamide, with a molecular formula of C23H22N2O4S and a molecular weight of 422.5 g/mol . Its structure features a benzofuran moiety, which is known for various biological activities, including antitumor effects.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxic effects. The compound exhibited an IC50 value of 2.12 ± 0.21 μM against A549 cells in 2D cultures and 4.01 ± 0.95 μM in 3D cultures . The comparative data for other cell lines are summarized in Table 1.
| Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|
| A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
The compound's mechanism of action appears to involve binding to DNA and inhibiting DNA-dependent enzymes, which is consistent with the mode of action observed in other similar compounds .
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that compounds with structural similarities exhibit broad-spectrum antimicrobial properties . The specific activity against selected pathogens remains an area for further exploration.
Case Studies
Case Study 1: In Vitro Efficacy Against Lung Cancer
In a controlled laboratory setting, the compound was tested alongside standard chemotherapeutic agents such as doxorubicin and staurosporine. The results indicated that the compound not only inhibited tumor cell proliferation but also exhibited lower toxicity towards normal lung fibroblast cells (MRC-5) compared to traditional chemotherapeutics . This selective toxicity is critical for developing safer cancer therapies.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the benzofuran core could enhance biological activity. For instance, substituents on the phenyl ring significantly influenced both cytotoxicity and selectivity towards cancer cells versus normal cells . Future studies are encouraged to explore these modifications systematically.
Q & A
Q. How to validate analytical methods for quantifying the compound in biological matrices?
- Methodology : Follow ICH Q2(R1) guidelines for HPLC-UV validation :
- Linearity : 5-point calibration (1–100 µg/mL, R² >0.999).
- Accuracy : Spike-and-recovery in plasma (85–115%).
- Precision : Intra-/inter-day CV <5%.
Use isotopically labeled internal standards (e.g., D6-dimethylamino) for LC-MS/MS to minimize matrix effects .
Data Contradiction Analysis
- Example : Conflicting cytotoxicity data may arise from assay-specific endpoints (e.g., apoptosis vs. necrosis). Resolve via high-content imaging (e.g., Annexin V/PI staining) and transcriptomic profiling (RNA-seq) to identify pathway-specific effects .
- Synthetic Yield Discrepancies : Trace to impurities in starting materials (validate via 1H NMR) or oxygen-sensitive intermediates (use Schlenk-line techniques) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
